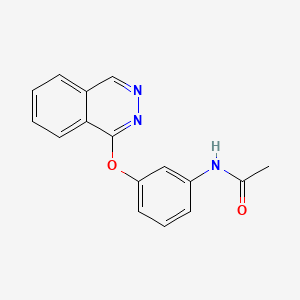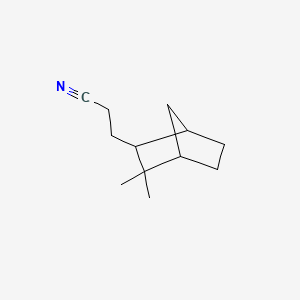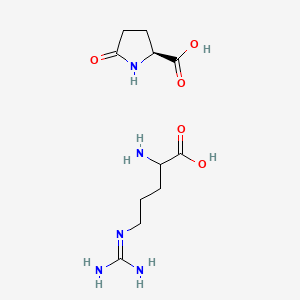
Einecs 303-068-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 303-068-2, also known as o-tolidine dihydrochloride hydrate, is a chemical compound with the molecular formula C14H20Cl2N2O. It is a white to slightly yellow crystalline powder with relatively high purity. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of o-tolidine dihydrochloride hydrate involves the reaction of o-tolidine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired dihydrochloride hydrate form. The reaction can be represented as follows:
[ \text{C}{14}\text{H}{16}\text{N}2 + 2\text{HCl} + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}{20}\text{Cl}_2\text{N}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of o-tolidine dihydrochloride hydrate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to achieve the desired purity levels. The compound is then crystallized and dried to obtain the final product in its hydrate form.
化学反应分析
Types of Reactions
O-tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
科学研究应用
O-tolidine dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in biochemical assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic reagent, producing color changes upon reaction with certain analytes. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, leading to the formation of colored products.
相似化合物的比较
Similar Compounds
- Benzidine dihydrochloride
- Diaminobenzidine
- Toluidine blue
Comparison
O-tolidine dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Compared to benzidine dihydrochloride and diaminobenzidine, o-tolidine dihydrochloride hydrate has a different substitution pattern on the aromatic ring, leading to distinct reactivity and applications. Toluidine blue, on the other hand, is a dye with different chemical properties and uses.
属性
CAS 编号 |
94157-99-0 |
|---|---|
分子式 |
C11H21N5O5 |
分子量 |
303.32 g/mol |
IUPAC 名称 |
2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI 键 |
UYCAGRPOUWSBIQ-HVDRVSQOSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
规范 SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



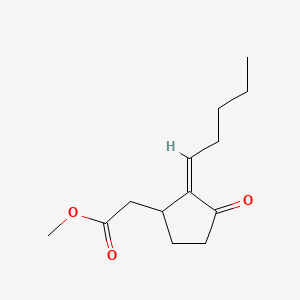
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
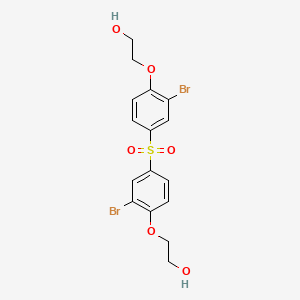
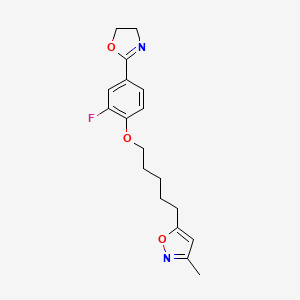


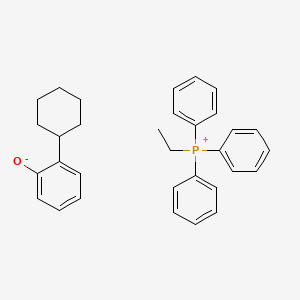
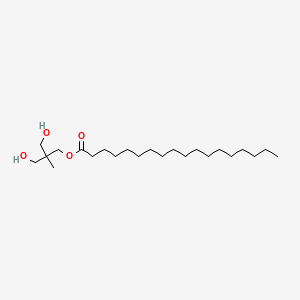
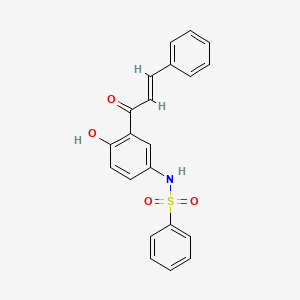
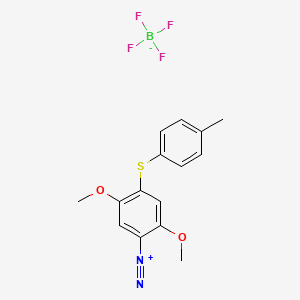
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
